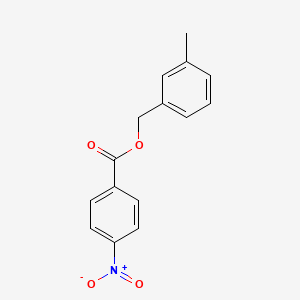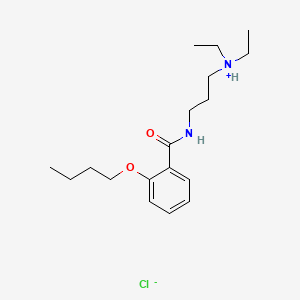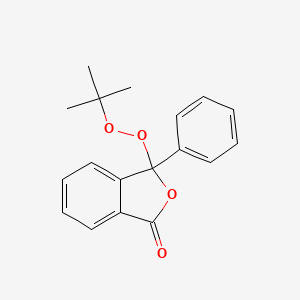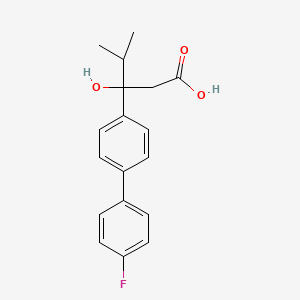![molecular formula C19H27NO5 B13799250 benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate](/img/structure/B13799250.png)
benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate is a complex organic compound with a unique structure that includes a benzyl group, a dioxane ring, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate typically involves multiple steps. One common method starts with the preparation of the dioxane ring, which is achieved by reacting a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The resulting intermediate is then subjected to further reactions to introduce the benzyl and carbamate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product’s purity.
化学反応の分析
Types of Reactions
Benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOEt in ethanol or t-BuOK in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted benzyl derivatives.
科学的研究の応用
Benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Benzpyrimoxan: A structurally related compound with similar biological activities.
N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide: Another compound with a dioxane ring and carbamate group.
Uniqueness
Benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
特性
分子式 |
C19H27NO5 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate |
InChI |
InChI=1S/C19H27NO5/c1-20(19(22)25-15-16-7-3-2-4-8-16)12-5-9-17(21)10-11-18-23-13-6-14-24-18/h2-4,7-8,18H,5-6,9-15H2,1H3 |
InChIキー |
XOZMJKWSJAVHIM-UHFFFAOYSA-N |
正規SMILES |
CN(CCCC(=O)CCC1OCCCO1)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



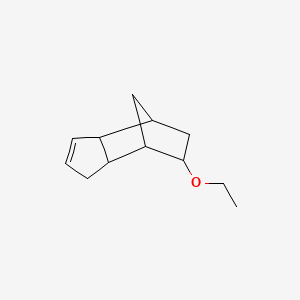
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13799175.png)

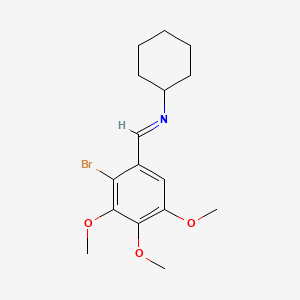
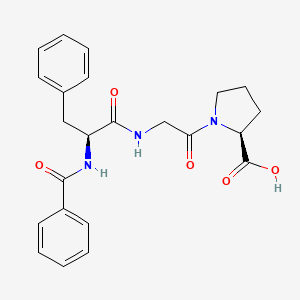
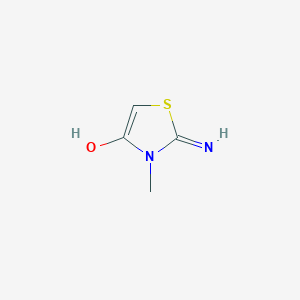

![Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13799234.png)
